Cas no 101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
101236-51-5 structure
Product Name:4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
CAS No:101236-51-5
MF:C30H36O7
MW:508.602649688721
CID:156290
PubChem ID:180948
Update Time:2024-11-04
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-
- Kushenol M
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-,(2R,3R)- (9CI)
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-,[2R-[2a,3b,8(R*)]]-
- (2R,3R)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4- hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- HY-N8094
- 101236-51-5
- DTXSID20906015
- FS-7686
- CS-0139941
- AKOS040761960
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-8-(5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R-(2alpha,3beta,8(R*)))-
- DA-54705
- (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
-
- Inchi: 1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1
- InChI Key: AMIPWEKLJVRITL-XRRXVPKJSA-N
- SMILES: O1[C@H](C2C=CC(=CC=2O)O)[C@H](C(C2C(=C(C/C=C(\C)/C)C(=C(C1=2)C[C@H](C(=C)C)C/C=C(\C)/C)O)O)=O)O
Computed Properties
- Exact Mass: 508.246
- Monoisotopic Mass: 508.246
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 8
- Complexity: 871
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127A^2
- XLogP3: 7.2
Experimental Properties
- Color/Form: Oil
- Density: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 737.7°Cat760mmHg
- Flash Point: 240.1°C
- Refractive Index: 1.618
- Solubility: Insuluble (4.2E-4 g/L) (25 ºC),
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4400-10 mg |
Kushenol M |
101236-51-5 | 10mg |
¥4914.00 | 2022-04-26 | ||
| Biosynth | BEA23651-1 mg |
Kushenol M |
101236-51-5 | 1mg |
$130.00 | 2023-01-05 | ||
| Biosynth | BEA23651-5 mg |
Kushenol M |
101236-51-5 | 5mg |
$422.50 | 2023-01-05 | ||
| Biosynth | BEA23651-10 mg |
Kushenol M |
101236-51-5 | 10mg |
$676.00 | 2023-01-05 | ||
| Biosynth | BEA23651-25 mg |
Kushenol M |
101236-51-5 | 25mg |
$1,267.50 | 2023-01-05 | ||
| Biosynth | BEA23651-50 mg |
Kushenol M |
101236-51-5 | 50mg |
$2,028.00 | 2023-01-05 | ||
| TargetMol Chemicals | TN4400-10 mg |
Kushenol M |
101236-51-5 | 98% | 10mg |
¥ 4,914 | 2023-07-11 | |
| TargetMol Chemicals | TN4400-10mg |
Kushenol M |
101236-51-5 | 10mg |
¥ 4914 | 2024-07-20 | ||
| A2B Chem LLC | AE28419-5mg |
Kushenol M |
101236-51-5 | 96.5% | 5mg |
$719.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)- Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
101236-51-5 (4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-) Related Products
- 97938-30-2(Sophoraflavanone G)
- 99217-63-7(Kushenol A)
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 101236-50-4(Kushenol L)
- 34981-26-5(Kurarinone)
- 87440-56-0((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)
- 99119-69-4(Kushenol I)
- 270249-38-2((2S)-2'-methoxykurarinone)
- 97938-31-3(Leachianone A)
- 101236-49-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-(1-methylethenyl)hexyl]-5-methoxy-,(2R,3S)-)
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